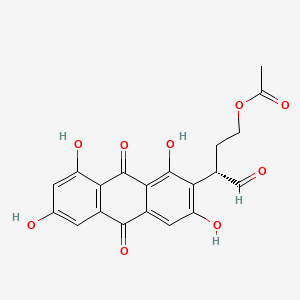
Glycine, 2-phenyl-, butyl ester, hydrochloride, D,L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-butoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-butoxy-2-oxo-1-phenylethylamine+HCl→(2-butoxy-2-oxo-1-phenylethyl)azanium chloride
Industrial Production Methods
In industrial settings, the production of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride is scaled up using large reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
科学的研究の応用
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-butoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-butoxy-2-oxo-1-phenylethyl)ammonium chloride
- (2-butoxy-2-oxo-1-phenylethyl)amine
- (2-butoxy-2-oxo-1-phenylethyl)azanium bromide
Uniqueness
(2-butoxy-2-oxo-1-phenylethyl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloride ion makes it particularly useful in substitution reactions, and its structure allows for diverse applications in various fields.
特性
CAS番号 |
51581-15-8 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
(2-butoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,13H2,1H3;1H |
InChIキー |
BFORSUNVUHAXQT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)





![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
